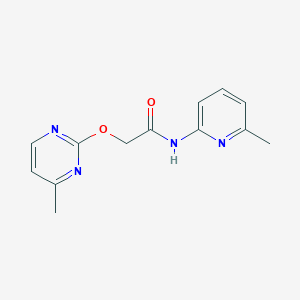

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)17-12(18)8-19-13-14-7-6-10(2)16-13/h3-7H,8H2,1-2H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSBKCZAZRDWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)COC2=NC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) via Chloropyrimidine Intermediate

Synthetic Pathway Overview

This method leverages the reactivity of 2-chloro-4-methylpyrimidine as an electrophilic partner in nucleophilic substitution reactions. The strategy involves two stages:

- Synthesis of the hydroxyacetamide precursor.

- Etherification via SNAr to install the pyrimidinyloxy group.

Preparation of N-(6-Methylpyridin-2-yl)-2-hydroxyacetamide

6-Methylpyridin-2-amine (1.0 equiv) reacts with 2-hydroxyacetyl chloride (1.2 equiv) in dichloromethane under inert conditions, catalyzed by triethylamine (2.0 equiv). The reaction proceeds at 0°C to room temperature over 12 hours, yielding the intermediate hydroxyacetamide after recrystallization (75% yield).

Reaction Equation:

$$

\text{6-Methylpyridin-2-amine} + \text{2-Hydroxyacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(6-Methylpyridin-2-yl)-2-hydroxyacetamide}

$$

Etherification with 2-Chloro-4-methylpyrimidine

The hydroxyacetamide (1.0 equiv) is deprotonated with sodium hydride (1.5 equiv) in dry DMF at 0°C, followed by addition of 2-chloro-4-methylpyrimidine (1.2 equiv). The mixture is heated to 80°C for 12 hours, yielding the target compound after aqueous workup and column chromatography (65% yield).

Key Mechanistic Insight:

The alkoxide ion generated from the hydroxyacetamide attacks the electron-deficient C2 position of the chloropyrimidine, displacing chloride and forming the ether linkage.

Mitsunobu Reaction for Ether Bond Formation

Synthetic Strategy

This route employs the Mitsunobu reaction to couple N-(6-methylpyridin-2-yl)-2-hydroxyacetamide with 4-methylpyrimidin-2-ol, circumventing the need for harsh bases.

Synthesis of 4-Methylpyrimidin-2-ol

2-Chloro-4-methylpyrimidine undergoes hydrolysis in 2 M NaOH at reflux for 6 hours, followed by acidification with HCl to precipitate the pyrimidin-2-ol (85% yield).

Mitsunobu Coupling

Equimolar amounts of the hydroxyacetamide and pyrimidin-2-ol are combined with triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF. The reaction proceeds at room temperature for 18 hours, affording the product after chromatography (60% yield).

Advantages:

- Mild conditions preserve sensitive functional groups.

- Stereochemical control via the Mitsunobu mechanism.

Carboxylic Acid Coupling via Activated Intermediates

Two-Step Approach

This method constructs the ether-linked acetic acid before forming the amide bond.

Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

Glycolic acid (1.5 equiv) reacts with 2-chloro-4-methylpyrimidine (1.0 equiv) in DMF using potassium carbonate (2.0 equiv) as a base at 100°C for 6 hours. Acidic workup isolates the product (70% yield).

Amide Bond Formation

The carboxylic acid is activated with ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt), then coupled with 6-methylpyridin-2-amine in DMF. The reaction achieves 75% yield after recrystallization.

Critical Considerations:

- Activation of the carboxylic acid is essential for efficient amidation.

- Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Comparative Analysis of Synthetic Methods

| Parameter | SNAr Route | Mitsunobu Route | Carboxylic Acid Route |

|---|---|---|---|

| Overall Yield | 65% | 60% | 70% |

| Reaction Time | 24 hours | 18 hours | 30 hours |

| Key Reagents | NaH, DMF | DIAD, PPh$$_3$$ | EDCl, HOBt |

| Scalability | High | Moderate | High |

| Functional Group Tolerance | Moderate | High | Low |

Notable Observations:

- The SNAr method offers the shortest synthetic pathway but requires stringent anhydrous conditions.

- The Mitsunobu approach avoids strong bases but incurs higher reagent costs.

- The carboxylic acid route is optimal for large-scale synthesis despite longer reaction times.

Optimization Strategies and Challenges

Enhancing Etherification Efficiency

Purification Challenges

- Column Chromatography: Silica gel chromatography with 3:1 ethyl acetate/hexane effectively separates the target compound from unreacted starting materials.

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduced using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Engages in nucleophilic substitution reactions with amines or thiols.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its applications include:

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to diseases.

Medicine

The compound has shown promise in medicinal chemistry for various therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity Against Cancer Cells : Investigations indicate selective cytotoxicity towards certain cancer cell lines.

Industrial Applications

In industry, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is utilized for developing novel materials and chemical processes. Its unique structure allows it to be integrated into various formulations and applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated inhibition of acetylcholinesterase, relevant for neurodegenerative disease research. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration of 256 µg/mL. |

| Study C | Cytotoxicity | Exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. |

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Impact : The target compound’s 6-methylpyridin-2-yl and 4-methylpyrimidin-2-yl groups differentiate it from analogues with bulkier naphthalene (e.g., VU0453657) or fluorophenyl substituents (e.g., ). These modifications likely enhance solubility compared to brominated naphthalene derivatives .

Physicochemical Properties

- Retention Time (RT) : Analogues like VU0453657 exhibit RT = 0.931 min (HPLC), while simpler pyridinyl derivatives (e.g., VU0455653) show shorter RT (0.609 min), suggesting reduced hydrophobicity .

- Mass Spectrometry : Consistent [M + H]+ peaks in LCMS (e.g., 293.0–358.0) validate synthetic routes for this class .

Crystallographic Data

While direct data for the target compound is unavailable, related structures (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) reveal planar acetamide backbones and dihedral angles <10° between aromatic rings, suggesting similar conformational rigidity .

Biological Activity

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 1453000-52-6 |

The compound is believed to interact with various biological targets, particularly in the central nervous system (CNS). Research indicates that it may act as an antagonist at specific receptors, influencing neurotransmitter activity and potentially exhibiting effects similar to those of known CNS-active agents.

Pharmacological Studies

- Antidepressant Activity : In preclinical studies, compounds structurally similar to N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide have shown promise in modulating neurotransmitter systems implicated in mood regulation. For instance, studies on related compounds suggest they may enhance serotonergic and noradrenergic signaling pathways, which are crucial in the treatment of depression .

- Antipsychotic Effects : Some analogs have been evaluated for their potential antipsychotic properties. These studies demonstrate that modifications to the pyridine and pyrimidine rings can significantly impact receptor binding affinities, thereby influencing their pharmacological profiles .

- Neuroprotective Properties : Evidence suggests that this compound may possess neuroprotective effects, potentially through the modulation of glutamate receptors. This activity is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Preclinical Trials : A study focusing on a related compound demonstrated significant improvements in behavioral models of anxiety and depression when administered at specific dosages, indicating a potential therapeutic window for N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide .

- Binding Affinity Studies : Binding assays conducted on similar compounds revealed high selectivity for mGluR5 receptors, which are implicated in various psychiatric disorders. The K values obtained suggest that modifications to the compound's structure can enhance its binding affinity and specificity .

Q & A

Q. What are the established synthetic routes for N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions starting with functionalized pyridine and pyrimidine precursors. A common approach includes:

- Step 1 : Acylation of 6-methylpyridin-2-amine with chloroacetyl chloride under anhydrous conditions (0–5°C, THF solvent) to form the acetamide intermediate.

- Step 2 : Coupling the intermediate with 4-methylpyrimidin-2-ol via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to establish the ether linkage .

- Optimization : Strict temperature control, inert atmosphere (N₂/Ar), and purification via silica gel column chromatography (ethyl acetate/hexane gradient) improve yields (>75%) and purity .

Q. Which analytical techniques are critical for structural characterization, and how are they applied?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H protons at δ 7.2–8.5 ppm, pyrimidine CH₃ at δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 316.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1250 cm⁻¹) .

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against kinases or proteases.

- Cellular Viability Tests : MTT assays (24–72 hr exposure) in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Structural Reanalysis : X-ray crystallography (SHELX software ) or 2D NMR (NOESY, HSQC) to rule out stereochemical variations.

- Assay Standardization : Replicate under controlled conditions (pH, temperature, serum-free media) to minimize variability .

Q. What computational methods predict target interactions and binding affinities?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. How are structure-activity relationships (SAR) systematically studied?

- Analog Synthesis : Modify pyridine/pyrimidine substituents (e.g., –CF₃, –OCH₃) and compare bioactivity .

- Pharmacophore Modeling : MOE or Discovery Studio to map essential interaction sites (e.g., hydrogen bonds with Asp831 in EGFR) .

Q. What strategies compare this compound with structurally related analogs?

- Database Mining : Use PubChem (CID: [insert]) to retrieve analogs (e.g., pyrimidine-oxy derivatives) and compare bioactivity .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy differences .

Q. What experimental approaches elucidate the mechanism of action?

- Kinase Profiling : Eurofins KinaseScan® to identify off-target effects.

- CRISPR-Cas9 Knockout : Validate target dependency in cellular models .

- Metabolomics : LC-MS/MS to track downstream pathway alterations (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.